molecular formula C17H15N3O2 B4958660 5-nitro-N-(2-phenylethyl)quinolin-8-amine

5-nitro-N-(2-phenylethyl)quinolin-8-amine

Cat. No.: B4958660
M. Wt: 293.32 g/mol
InChI Key: GNWCPHFRLJAENM-UHFFFAOYSA-N
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Description

5-nitro-N-(2-phenylethyl)quinolin-8-amine is a compound belonging to the quinoline family, which is known for its diverse applications in organic synthesis, medicinal chemistry, and material science. Quinoline derivatives are widely studied due to their biological activities and potential therapeutic applications.

Properties

IUPAC Name

5-nitro-N-(2-phenylethyl)quinolin-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c21-20(22)16-9-8-15(17-14(16)7-4-11-19-17)18-12-10-13-5-2-1-3-6-13/h1-9,11,18H,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNWCPHFRLJAENM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-N-(2-phenylethyl)quinolin-8-amine typically involves the reaction of 5-nitroquinoline with 2-phenylethylamine under specific conditions. One common method includes the use of stannous chloride (SnCl2) or indium powder as catalysts under acidic conditions . The reaction proceeds through a series of steps including nitration, reduction, and amination to yield the desired product.

Industrial Production Methods

Industrial production of quinoline derivatives often employs greener and more sustainable chemical processes. Methods such as microwave-assisted synthesis, one-pot reactions, and solvent-free conditions are utilized to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-nitro-N-(2-phenylethyl)quinolin-8-amine undergoes various chemical reactions including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like stannous chloride.

    Reduction: The compound can be further reduced to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Stannous chloride (SnCl2) in ethanol.

    Reduction: Indium powder under acidic conditions.

    Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include amino derivatives, substituted quinolines, and other functionalized quinoline compounds .

Scientific Research Applications

5-nitro-N-(2-phenylethyl)quinolin-8-amine has several applications in scientific research:

    Chemistry: Used as a scaffold in organic synthesis for the development of new compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of materials with specific properties.

Mechanism of Action

The mechanism of action of 5-nitro-N-(2-phenylethyl)quinolin-8-amine involves its interaction with molecular targets and pathways. The compound can act as a ligand for coordination chemistry, influencing various biological processes. The nitro group plays a crucial role in its reactivity and interaction with other molecules .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A basic structure with diverse applications in medicinal chemistry.

    Quinoxaline: Another nitrogen-containing heterocycle with similar biological activities.

    Methylquinoxaline: Structural isomer with different reactivity and applications.

Uniqueness

5-nitro-N-(2-phenylethyl)quinolin-8-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Disclaimer and Information on In-Vitro Research Products

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